molecular formula C12H10FNO B3150417 4-Amino-3'-fluoro-[1,1'-biphenyl]-3-ol CAS No. 688746-29-4

4-Amino-3'-fluoro-[1,1'-biphenyl]-3-ol

Cat. No. B3150417
CAS RN: 688746-29-4
M. Wt: 203.21 g/mol
InChI Key: LQXKXHZDYRVUHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Amino-3’-fluoro-[1,1’-biphenyl]-3-ol” is an organic compound with the molecular weight of 187.22 . It is an amine derivative of biphenyl . It is a solid at room temperature and is stored at 2-8°C .


Molecular Structure Analysis

The molecular structure of “4-Amino-3’-fluoro-[1,1’-biphenyl]-3-ol” can be represented by the InChI code: 1S/C12H10FN/c13-11-8-10 (6-7-12 (11)14)9-4-2-1-3-5-9/h1-8H,14H2 . This indicates that the compound consists of 12 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

“4-Amino-3’-fluoro-[1,1’-biphenyl]-3-ol” is a solid at room temperature . It is stored at temperatures between 2-8°C . The compound has a molecular weight of 187.22 .

Scientific Research Applications

Anti-Tubercular Properties

The compound 4-Amino-3’-fluoro-[1,1’-biphenyl]-3-ol could potentially have anti-tubercular properties. A similar compound, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, has been studied for its anti-TB activity against H37Rv and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis (MTB) by resazurin microtiter assay (REMA) plate method . This suggests that 4-Amino-3’-fluoro-[1,1’-biphenyl]-3-ol could potentially have similar properties, although further research would be needed to confirm this.

Antiviral Activity

Another potential application of 4-Amino-3’-fluoro-[1,1’-biphenyl]-3-ol could be as an antiviral agent. Indole derivatives, which share a similar structure to the compound , have been found to possess various biological activities, including antiviral activity . Therefore, it’s possible that 4-Amino-3’-fluoro-[1,1’-biphenyl]-3-ol could also have antiviral properties, although this would need to be confirmed through further research.

Anti-Inflammatory Properties

Indole derivatives have also been found to have anti-inflammatory properties . Given the structural similarities between indole derivatives and 4-Amino-3’-fluoro-[1,1’-biphenyl]-3-ol, it’s possible that this compound could also have anti-inflammatory properties. However, more research would be needed to confirm this.

Anticancer Properties

Another potential application of 4-Amino-3’-fluoro-[1,1’-biphenyl]-3-ol could be in the field of cancer research. Indole derivatives have been found to have anticancer properties , suggesting that 4-Amino-3’-fluoro-[1,1’-biphenyl]-3-ol could potentially have similar properties. However, further research would be needed to confirm this.

Antioxidant Properties

Indole derivatives have been found to have antioxidant properties . Given the structural similarities between indole derivatives and 4-Amino-3’-fluoro-[1,1’-biphenyl]-3-ol, it’s possible that this compound could also have antioxidant properties. However, more research would be needed to confirm this.

Antimicrobial Properties

Another potential application of 4-Amino-3’-fluoro-[1,1’-biphenyl]-3-ol could be as an antimicrobial agent. Indole derivatives have been found to have antimicrobial properties , suggesting that 4-Amino-3’-fluoro-[1,1’-biphenyl]-3-ol could potentially have similar properties. However, further research would be needed to confirm this.

Safety and Hazards

“4-Amino-3’-fluoro-[1,1’-biphenyl]-3-ol” is considered hazardous. It may cause skin irritation or an allergic skin reaction . It is harmful if swallowed and may cause cancer . The compound is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-amino-5-(3-fluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h1-7,15H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXKXHZDYRVUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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